MC-GGFG-Exatecan

Topoisomerase I Inhibition Cytotoxicity ADC Payload

Researchers developing homogeneous, high-DAR ADCs often face aggregation and premature payload release. MC-GGFG-Exatecan solves this with a lysosomally cleavable GGFG linker providing exceptional plasma stability and a membrane-permeable Exatecan (DX-8951) payload (topoisomerase I inhibitor, IC50 2.2 μM). · Achieves DAR ~8 without aggregation; validated in Trastuzumab deruxtecan (ENHERTU®) platform. · Bystander killing eliminates neighboring antigen-negative tumor cells-critical for heterogeneous tumors. · Ready-to-conjugate maleimide handle for thiol-specific antibody coupling. Supplied with batch-specific purity ≥98% HPLC and QC documentation for reproducible ADC synthesis.

Molecular Formula C49H51FN8O11
Molecular Weight 947.0 g/mol
Cat. No. B608881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-GGFG-Exatecan
SynonymsMC-GGFG-DX8951;  MC-GGFG-DX-8951;  MC-GGFG-DX 8951;  MC-GGFG-DX.
Molecular FormulaC49H51FN8O11
Molecular Weight947.0 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C49H51FN8O11/c1-3-49(68)31-19-36-45-29(24-58(36)47(66)30(31)25-69-48(49)67)44-33(14-13-28-26(2)32(50)20-34(56-45)43(28)44)54-40(62)23-53-46(65)35(18-27-10-6-4-7-11-27)55-39(61)22-52-38(60)21-51-37(59)12-8-5-9-17-57-41(63)15-16-42(57)64/h4,6-7,10-11,15-16,19-20,33,35,68H,3,5,8-9,12-14,17-18,21-25H2,1-2H3,(H,51,59)(H,52,60)(H,53,65)(H,54,62)(H,55,61)/t33-,35-,49-/m0/s1
InChIKeyXEKFDUNPKACYAY-SODISJPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MC-GGFG-DX8951: ADC Linker-Payload Overview


The compound 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide, commonly known as MC-GGFG-DX8951 or MC-GGFG-Exatecan, is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs) . It comprises a maleimide (MC) group for thiol-specific conjugation to antibodies, a protease-cleavable GGFG peptide linker, and the potent topoisomerase I inhibitor Exatecan (DX-8951) as the cytotoxic payload .

Rationale for MC-GGFG-DX8951 Specificity


Generic substitution in the camptothecin-based ADC linker-payload class is not viable due to critical differences in linker chemistry and payload potency. MC-GGFG-DX8951 is not merely an alternative to other exatecan-based linkers like Deruxtecan (DXd) or VC-MMAE; its specific combination of a GGFG linker, which confers distinct plasma stability and lysosomal cleavage properties compared to acid-labile or disulfide linkers, with the Exatecan payload, which is a more potent topoisomerase I inhibitor than SN-38 (the active metabolite of irinotecan), dictates the final ADC's therapeutic index [1]. Furthermore, the linker-payload structure directly impacts the achievable drug-to-antibody ratio (DAR) and aggregation propensity, with exatecan-based ADCs typically enabling a higher DAR of 8 compared to other payload classes, a factor that cannot be assumed when substituting components [2].

MC-GGFG-DX8951 Head-to-Head Comparisons


Exatecan vs. SN-38 Potency

The payload component of MC-GGFG-DX8951, Exatecan (DX-8951), exhibits significantly greater topoisomerase I inhibition compared to SN-38, the active metabolite of irinotecan . This potency advantage is critical for ADC efficacy. Exatecan's inhibition of topoisomerase I activity was measured at an IC50 of 0.82 µg/mL, whereas SN-38 required a higher concentration of 2.3 µg/mL to achieve the same level of inhibition [1].

Topoisomerase I Inhibition Cytotoxicity ADC Payload

Exatecan vs. SN-38 and Topotecan Cytotoxicity

Exatecan's enhanced potency is further reflected in its antiproliferative activity across a broad panel of cancer cell lines. A study comparing the mean GI50 values of Exatecan against SN-38 and topotecan across 32 malignant cell lines found that Exatecan's antiproliferative activity was substantially higher [1]. Exatecan demonstrated a mean GI50 that was approximately 6-fold lower than SN-38 and 28-fold lower than topotecan, indicating significantly greater potency [2].

Antiproliferative Activity Cancer Cell Lines GI50

GGFG Linker Plasma Stability Advantage

The performance of an ADC is heavily dependent on linker stability in circulation to minimize off-target toxicity. The GGFG peptide linker in MC-GGFG-DX8951 is designed for stability in the bloodstream and is specifically cleaved by lysosomal enzymes (e.g., cathepsins) after ADC internalization [1]. This is a key point of differentiation from earlier ADC technologies using acid-cleavable or disulfide linkers, which are generally less stable in plasma .

ADC Linker Plasma Stability Lysosomal Cleavage

Maleimide Conjugation for High-DAR ADCs

The maleimide (MC) group on MC-GGFG-DX8951 is a key structural feature that enables efficient and specific conjugation to thiol groups on antibodies, typically following partial reduction of interchain disulfide bonds . This well-established chemistry allows for the generation of ADCs with a controlled drug-to-antibody ratio (DAR). Exatecan-based ADCs, due to the payload's manageable hydrophobicity, can often achieve a DAR of 8 without causing significant aggregation, a desirable property for homogeneous ADC production [1].

ADC Conjugation Maleimide Chemistry Drug-to-Antibody Ratio

MC-GGFG-DX8951 Application Scenarios


High-DAR ADCs for HER2-Positive Solid Tumors

MC-GGFG-DX8951 is the optimal linker-payload for generating anti-HER2 ADCs, as demonstrated by the clinical success of Trastuzumab deruxtecan (ENHERTU®). Its use should be prioritized when developing next-generation ADCs targeting HER2-positive breast and gastric cancers, as well as other solid tumors where a high DAR of approximately 8 is desired to maximize antitumor activity without causing unacceptable aggregation [1].

ADCs for Heterogeneous & Drug-Resistant Tumors

Given the potent bystander killing effect of exatecan-based payloads, MC-GGFG-DX8951 is particularly well-suited for research programs targeting tumors with heterogeneous antigen expression or those that have developed resistance to other ADC payloads (e.g., T-DM1). The membrane-permeable nature of the released payload allows it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a crucial advantage for addressing tumor heterogeneity [2].

ADCs with Improved Pharmacokinetic Profiles

MC-GGFG-DX8951 should be employed in ADC development programs where improving the pharmacokinetic profile and reducing systemic toxicity are primary goals. The GGFG linker's enhanced stability in the bloodstream, compared to acid-labile linkers, minimizes premature payload release, thereby offering a wider therapeutic window [3]. Recent studies have shown that further linker optimization with exatecan can improve stability and maintain DAR, suggesting its utility as a platform for iterative improvement [4].

ADC Platform Optimization Studies

Due to the well-characterized nature of the MC-GGFG linker and the potent Exatecan payload, MC-GGFG-DX8951 serves as an excellent benchmark linker-payload for ADC platform development. It can be used to evaluate new conjugation technologies, novel antibody formats (e.g., Fc-free constructs, DAR 4 formats), and to conduct head-to-head comparisons against emerging linker-payload technologies, as seen in studies evaluating phosphonamidate-linked exatecan constructs [5].

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